

Spectroscopic Profile of Prodigiosin Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Prodigiosin hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Prodigiosin hydrochloride**, a potent tripyrrole red pigment with significant interest in the pharmaceutical and biotechnology sectors. This document details the key spectroscopic characteristics, experimental protocols for their determination, and relevant workflows for researchers engaged in the analysis and application of this compound.

Introduction

Prodigiosin, a secondary metabolite produced by various bacteria, most notably Serratia marcescens, has garnered considerable attention for its wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.[1][2] The hydrochloride salt of prodigiosin is the protonated form, which is typically studied in acidic conditions and is soluble in various organic solvents.[3] A thorough understanding of its spectroscopic properties is fundamental for its quantification, characterization, and the elucidation of its mechanism of action in biological systems.

UV-Visible Absorption Spectroscopy

Prodigiosin hydrochloride exhibits a characteristic and intense absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. This absorption is attributed to the extensive π -conjugated system of its tripyrrole structure.



Absorption Maxima

The maximum absorption wavelength (λmax) of **prodigiosin hydrochloride** is sensitive to the solvent environment and the pH of the solution. In acidic solutions, where the pyrrole nitrogens are protonated, the compound typically displays a strong absorption peak in the range of 530 to 540 nm.

Solvent System	Maximum Absorption Wavelength (λmax)	Reference
Acidified Methanol (pH 3)	530 nm	[4]
Acidified Ethanol	534 nm	[2]
Methanol	535 nm	[5]
Acidified Ethanol (1 M HCl in absolute ethanol)	535 nm	[4]
Absolute Methanol	536 nm	[6][7]
Methanol	538 nm	[8]
DMSO	539 nm	[8]
Methanol (pH 2.0)	540 nm	[6]

Molar Absorptivity

The molar absorptivity (or molar extinction coefficient, ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity indicates a high probability of light absorption, making the compound suitable for sensitive detection and quantification.

Solvent System	Molar Absorptivity (ε) at λmax	Reference
Acidified Ethanol	139,800 M ⁻¹ cm ⁻¹ at 535 nm	[4]

Fluorescence Spectroscopy



Prodigiosin hydrochloride is also fluorescent, emitting light upon excitation at a suitable wavelength. Its fluorescence properties can be utilized for various applications, including cellular imaging and binding assays.

Excitation and Emission Maxima

The fluorescence of **prodigiosin hydrochloride** is characterized by its excitation and emission spectra. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is relatively small for this compound.

| Solvent System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference | | :--- | :--- | | Methanol | 537 nm | 557 nm | [8] | | 20 mM HEPES, 100 mM NaCl, pH 7.5, 2% DMSO | 534 nm | 555 nm | [9] |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ f) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A definitive, published fluorescence quantum yield for **prodigiosin hydrochloride** was not identified in the surveyed literature. However, the standard method for its determination is the comparative method, which is detailed in the experimental protocols section.

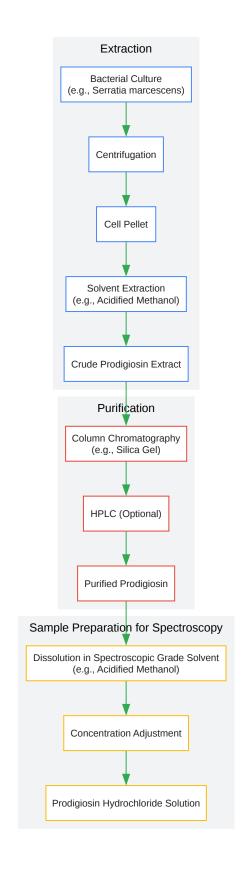
Experimental Protocols

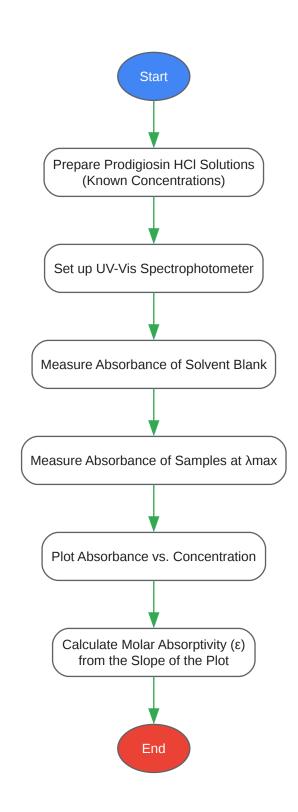
The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

Sample Preparation

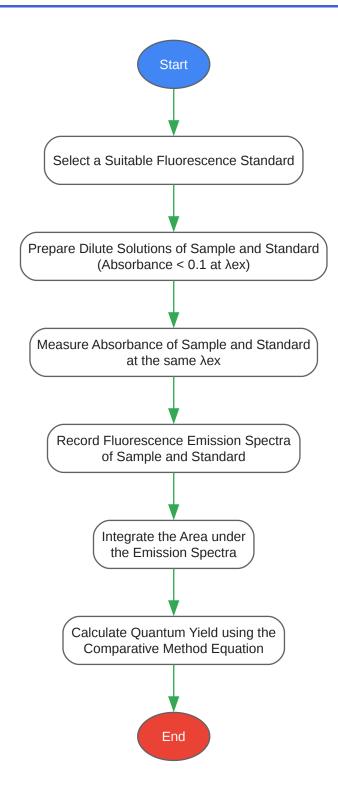
A generalized workflow for preparing **prodigiosin hydrochloride** for spectroscopic analysis is outlined below. This typically involves extraction from a microbial culture, purification, and dissolution in a suitable solvent.











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References

- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Prodigiosin and its potential applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes
 PB1 and Its Identification by 1D and 2D NMR PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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